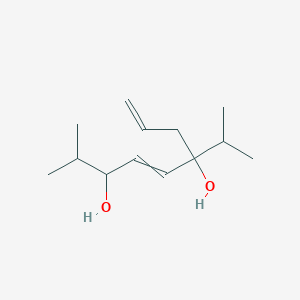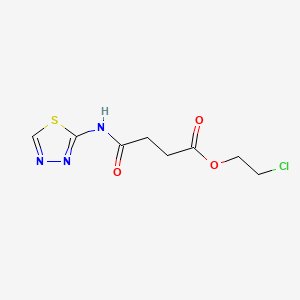
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester typically involves the reaction of succinamic acid with 2-chloroethyl isocyanate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester involves its interaction with cellular components. The thiadiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The compound may also inhibit enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Succinamic acid, N-(1,3,4-thiadiazol-2-yl)-, 2-chloroethyl ester can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: This isomer has different biological activities and may not be as effective as an anticancer agent.
1,2,4-Thiadiazole: This isomer also exhibits antimicrobial properties but has a different mechanism of action.
1,2,5-Thiadiazole: This isomer is less commonly studied but may have unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent biological activities and potential therapeutic applications .
Propiedades
Número CAS |
107811-11-0 |
|---|---|
Fórmula molecular |
C8H10ClN3O3S |
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
2-chloroethyl 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoate |
InChI |
InChI=1S/C8H10ClN3O3S/c9-3-4-15-7(14)2-1-6(13)11-8-12-10-5-16-8/h5H,1-4H2,(H,11,12,13) |
Clave InChI |
VZPPHXOISYEFOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)NC(=O)CCC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


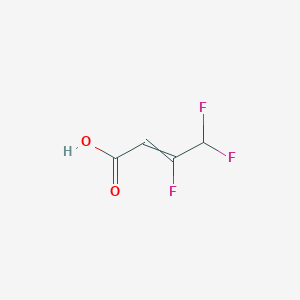
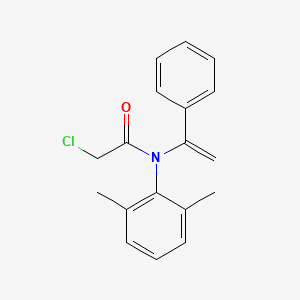
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
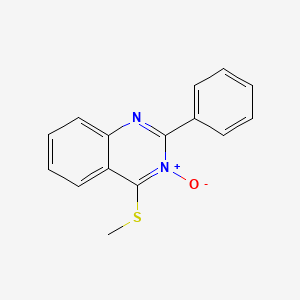
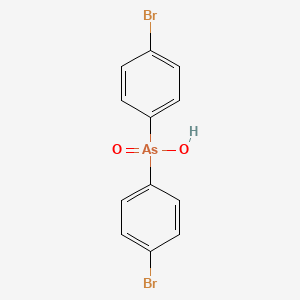
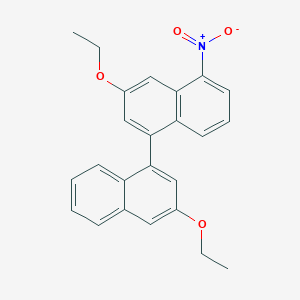


![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

